Product packaging for 1-Ethylsulfonyl-3,3-dimethylbutan-2-one(Cat. No.:)

1-Ethylsulfonyl-3,3-dimethylbutan-2-one

Cat. No.: B7549605
M. Wt: 192.28 g/mol
InChI Key: ARHOWSLLZUWSLT-UHFFFAOYSA-N
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Description

1-Ethylsulfonyl-3,3-dimethylbutan-2-one is a chemical reagent offered for research and development purposes. Compounds featuring an ethylsulfonyl-substituted aromatic system are recognized in medicinal chemistry as important fragments for the development of biologically active molecules . Specifically, the 5-(ethylsulfonyl)-2-methoxyaniline moiety is a known pharmacophoric fragment found in various protein kinase inhibitors, including potent inhibitors of VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) . Such inhibitors play a critical role in antiangiogenic research, which aims to slow or stop the formation of new blood vessels that supply tumors . The tert-butyl ketone group, derived from structures like 3,3-dimethyl-2-butanone (pinacolone), can contribute to the overall steric and electronic properties of a molecule . This combination of features makes this compound a compound of interest for researchers in the fields of organic synthesis and drug discovery, particularly in the design and development of novel small-molecule therapeutic agents. This product is intended for research use only and is not intended for any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O3S B7549605 1-Ethylsulfonyl-3,3-dimethylbutan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylsulfonyl-3,3-dimethylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3S/c1-5-12(10,11)6-7(9)8(2,3)4/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHOWSLLZUWSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Ethylsulfonyl 3,3 Dimethylbutan 2 One and Analogues

Retrosynthetic Analysis and Strategic Disconnections for the 1-Ethylsulfonyl-3,3-dimethylbutan-2-one Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For the this compound scaffold, several strategic disconnections can be envisioned, primarily focusing on the formation of the C-S bond and the C-C bond adjacent to the carbonyl group.

Disconnection A (Cα-S Bond): This is the most common and intuitive disconnection. It suggests forming the bond between the α-carbon and the sulfur atom. This leads to two primary synthetic routes:

Route A1 (Nucleophilic Ketone): This pathway involves the reaction of an enolate derived from 3,3-dimethylbutan-2-one (pinacolone) with an electrophilic ethylsulfonyl source, such as ethylsulfonyl chloride.

Route A2 (Electrophilic Ketone): This approach utilizes an α-haloketone, like 1-bromo-3,3-dimethylbutan-2-one, as an electrophile, which then reacts with a nucleophilic sulfur reagent, such as sodium ethanesulfinate.

Disconnection B (C-C Bond): This strategy involves forming the carbon-carbon bond between the carbonyl carbon and the α-carbon. This disconnection points toward the acylation of a stabilized carbanion, specifically the anion of ethyl methyl sulfone, using a pivaloyl equivalent (e.g., pivaloyl chloride).

Disconnection C (Oxidation Approach): A related strategy to Disconnection A involves the synthesis of an α-thioether intermediate, 1-(ethylthio)-3,3-dimethylbutan-2-one, which is subsequently oxidized to the target sulfone. The thioether itself is formed via the reaction of an α-haloketone with an ethanethiolate nucleophile. This is often one of the most practical and high-yielding methods.

These disconnections form the basis for the synthetic methodologies discussed in the following sections.

Conventional Synthetic Routes Applicable to Alpha-Sulfonyl Ketones

Conventional methods provide reliable and well-established pathways to α-sulfonyl ketones. These routes are generally applicable to a wide range of substrates and are foundational in organic synthesis.

The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. researchgate.net In the context of synthesizing α-sulfonyl ketones, this can involve either the alkylation of a sulfonyl-stabilized carbanion or the sulfonylation of a ketone enolate.

The acetoacetic ester synthesis serves as a classic model for preparing ketones via enolate alkylation. libretexts.org This series of reactions converts an alkyl halide into a methyl ketone with three additional carbons, proceeding through enolate formation, alkylation, and subsequent hydrolysis and decarboxylation. libretexts.orglibretexts.org For the synthesis of the target molecule, a direct analogy would be the acylation of the carbanion derived from ethyl methyl sulfone with pivaloyl chloride. However, controlling self-condensation and ensuring efficient acylation can be challenging.

A more common approach is the α-sulfenylation of a ketone enolate, followed by oxidation. The ketone, 3,3-dimethylbutan-2-one, can be deprotonated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form the enolate irreversibly. chemistrysteps.com This enolate can then react with an electrophilic sulfur reagent (e.g., diphenyl disulfide or an ethylsulfenyl halide) to yield the α-thioether, which is then oxidized.

Method Description Key Reagents Advantages/Disadvantages
Acylation of Sulfone Anion A carbanion is generated from ethyl methyl sulfone and reacted with an acylating agent like pivaloyl chloride.n-BuLi, Pivaloyl ChlorideAdvantage: Direct C-C bond formation. Disadvantage: Potential for side reactions and self-condensation.
Sulfenylation of Ketone Enolate The enolate of pinacolone (B1678379) is formed and then reacted with an electrophilic sulfur source.LDA, Ph-S-S-PhAdvantage: Good control over regioselectivity. Disadvantage: Requires a subsequent oxidation step.

This table provides an overview of enolate-based approaches to the α-sulfonyl ketone scaffold.

The oxidation of α-ketosulfides is one of the most frequently used and reliable methods for preparing α-ketosulfones. The synthesis is typically a two-step process:

Synthesis of the α-Thioether: The precursor, 1-(ethylthio)-3,3-dimethylbutan-2-one, is synthesized. The most common method is the nucleophilic substitution of an α-haloketone (e.g., 1-bromo-3,3-dimethylbutan-2-one) with sodium ethanethiolate (NaSEt) in a suitable solvent like ethanol (B145695) or DMF.

Oxidation to the Sulfone: The resulting thioether is then oxidized. A variety of oxidizing agents can be employed, and the choice of reagent can allow for selective oxidation to either the sulfoxide (B87167) or the sulfone. Over-oxidation to the sulfone is common, which is desirable for the synthesis of the target molecule. Electrochemical oxidation has also been explored as a method to form sulfone intermediates. rsc.org

Below is a table comparing common oxidizing agents for the conversion of thioethers to sulfones.

Oxidizing Agent Typical Conditions Selectivity (Sulfoxide vs. Sulfone) Notes
Hydrogen Peroxide (H₂O₂) Acetic acid, heatOften requires a catalyst (e.g., NbC) for high selectivity to sulfones. organic-chemistry.orgA green and inexpensive oxidant.
m-CPBA CH₂Cl₂, 0 °C to rtUsing >2 equivalents typically yields the sulfone.Highly effective and common, but potentially explosive.
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) MeOH/H₂O, rtA powerful oxidant that readily converts thioethers to sulfones.A stable, easy-to-handle solid.
Potassium Permanganate (KMnO₄) Acetone/H₂OStrong oxidant, can lead to over-oxidation if not controlled.Can cleave other functional groups.

This table compares various oxidizing agents for the synthesis of sulfones from thioethers.

Direct sulfonylation methods aim to introduce the sulfonyl group in a single step from the ketone, offering increased atom and step economy. Recent advances have provided several pathways for this transformation.

One approach involves the reaction of enol acetates with sodium sulfinates under electrochemical conditions. researchgate.net This method can proceed without an external salt, as the sulfinate can act as both the electrolyte and the source of the sulfonyl radical. researchgate.net Another powerful strategy is the copper-catalyzed direct C(sp³)-H functionalization of ketones with sodium sulfinates. researchgate.net For instance, reactions using CuBr₂ and a base like DBU can achieve direct sulfonylation of aryl ketones at room temperature. researchgate.net While this has been demonstrated primarily with aryl ketones, the principle could be extended to aliphatic ketones.

Metal-free methods have also been developed, such as the acid-mediated hydrosulfonylation of α,β-unsaturated ketones with sodium sulfinates to produce γ-keto sulfones. nih.govsemanticscholar.org Although this produces a different regioisomer, it highlights the ongoing development of direct C-S bond-forming reactions.

Method Catalyst/Reagent System Substrate Key Features
Electrochemical Sulfonylation None (electrochemical cell)Enol Acetate + Sodium SulfinateSalt-free conditions, high selectivity. researchgate.net
Copper-Catalyzed C-H Functionalization CuBr₂ / DBUAryl Ketone + Sodium SulfinateMild conditions, direct use of C-H bond. researchgate.net
Radical Sulfonyloximation None (uses NaNO₂)Alkene + Sodium SulfinateForms α-sulfonyl ketoximes, which can be hydrolyzed. nih.govrsc.org

This table summarizes modern direct sulfonylation methods applicable to ketones and related structures.

Advanced and Stereoselective Synthesis of this compound

The α-carbon of this compound is a stereocenter. Therefore, controlling the stereochemistry during its synthesis is a critical challenge for applications requiring enantiomerically pure material.

The development of methods for the asymmetric synthesis of chiral α-amino ketones and related structures provides a roadmap for the enantioselective synthesis of α-sulfonyl ketones. rsc.org Strategies generally fall into three categories: the use of chiral auxiliaries, asymmetric catalysis, and kinetic resolution.

Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the molecule to direct the stereochemical outcome of a key reaction. For example, a chiral N-acyloxazolidinone can be used to direct the azidation of a carboximide, establishing a stereocenter that can be further elaborated. acs.org A similar strategy could be envisioned where a chiral auxiliary attached to the pivaloyl group or the ethylsulfonyl group directs the diastereoselective formation of the C-S or C-C bond.

Asymmetric Catalysis: This is a highly efficient approach where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product.

Asymmetric Conjugate Addition: Rhodium-catalyzed asymmetric conjugate addition of organoboronic acids to α,β-unsaturated sulfones has been shown to produce β,β-disubstituted sulfones with high enantioselectivity. acs.org

Asymmetric Alkylation: The alkylation of enolates can be rendered asymmetric by using a chiral phase-transfer catalyst or a metal complex with a chiral ligand.

Asymmetric Oxidation: The oxidation of a prochiral α-ketosulfide could potentially be achieved with enantioselectivity using a chiral oxidant or a metal-based catalyst system, such as those derived from titanium or vanadium with chiral ligands.

Dynamic Kinetic Resolution (DKR): In DKR, a racemic starting material is converted into a single enantiomer of the product. This often involves the rapid racemization of the starting material under the reaction conditions, while one enantiomer is selectively transformed by a catalyst, typically an enzyme. Biocatalytic transamination using a transaminase enzyme has been effectively used to prepare β-branched aromatic α-amino acids with high diastereo- and enantioselectivity via DKR. nih.gov A similar enzymatic or chemo-enzymatic approach could potentially resolve a racemic precursor to this compound.

Strategy Principle Example Application Reference
Chiral Auxiliary A covalently bound chiral molecule directs the stereochemistry of a reaction.Use of a cysteine-derived oxazolidinone for N-to-S acyl transfer. acs.org acs.org
Asymmetric Catalysis A chiral catalyst creates a chiral environment for the reaction.Rh-catalyzed asymmetric conjugate addition to unsaturated sulfones. acs.org acs.org
Dynamic Kinetic Resolution Racemization of the starting material is coupled with enantioselective transformation.Biocatalytic transamination to form β-branched α-amino acids. nih.gov nih.gov

This table outlines key strategies for the stereoselective synthesis of chiral sulfones and related compounds.

Catalytic Synthesis (e.g., Transition Metal, Organocatalysis)

While specific catalytic routes for the direct synthesis of this compound are not extensively detailed in the literature, numerous catalytic methods have been successfully applied to the synthesis of its analogues, β-keto sulfones. These approaches can be broadly categorized into transition metal catalysis and organocatalysis.

Transition Metal Catalysis:

Transition metals have proven to be effective catalysts for the formation of the C-S bond, a key step in the synthesis of β-keto sulfones.

Iron Catalysis: An environmentally benign method for synthesizing β-keto sulfones involves the iron-catalyzed oxidative sulfonylation of enol acetates with sulfonyl hydrazides. researchgate.net This approach utilizes an inexpensive iron salt like FeCl₃ as the catalyst and air as the oxidant under mild conditions. researchgate.net The reaction is highly regioselective and compatible with a variety of functional groups. researchgate.net The proposed mechanism involves the iron-catalyzed decomposition of the sulfonyl hydrazide to a sulfonyl radical, which then reacts with the enol acetate. researchgate.net

Copper Catalysis: Copper(I) catalysts have been employed in a multicomponent reaction to produce β-keto sulfones from aryldiazonium tetrafluoroborates, 3-arylpropiolic acids, sulfur dioxide, and water. acs.orgresearchgate.net This tandem radical process proceeds through a sulfonyl radical intermediate and involves both sulfonylation and decarboxylation steps. acs.orgresearchgate.net

A summary of representative transition metal-catalyzed syntheses of β-keto sulfone analogues is presented below:

CatalystReactantsKey FeaturesYield Range
FeCl₃Aryl enol acetates, Sulfonyl hydrazidesAerobic conditions, Inexpensive catalyst, Environmentally benign29-93% researchgate.net
Copper(I)Aryldiazonium tetrafluoroborates, 3-Arylpropiolic acids, SO₂, H₂OMulticomponent reaction, Tandem radical processGood to excellent acs.orgresearchgate.net

Organocatalysis:

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, and this strategy has been extended to the synthesis of β-keto sulfone precursors. For instance, bifunctional organocatalysts, such as those derived from cinchona alkaloids, have been used to catalyze the enantioselective sulfa-Michael addition of thiols to chalcones. tandfonline.com The resulting β-sulfanyl ketones can then be oxidized to the corresponding chiral β-keto sulfones. tandfonline.com This method provides access to enantioenriched products with high stereoselectivity under mild reaction conditions and low catalyst loadings. tandfonline.com

Exploration of Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of β-keto sulfones is a growing area of research, aiming to reduce the environmental impact of chemical processes. Key areas of focus include the use of environmentally benign solvents, maximizing atom economy, and employing energy-efficient reaction conditions.

Solvent-Free or Aqueous Media Syntheses

The use of water as a solvent or conducting reactions in the absence of a solvent are central tenets of green chemistry.

Aqueous Media: An efficient synthesis of β-keto sulfones has been reported via the reaction of α-haloketones with sodium alkyl/aryl sulfinates in an aqueous medium under microwave irradiation. tandfonline.com This method offers several advantages, including the use of a non-toxic solvent, short reaction times, high yields, and a simple work-up procedure. tandfonline.com Another approach involves the sonication-assisted, one-pot, metal-free synthesis of β-keto sulfones from styrenes, N-bromosuccinimide (NBS), and aromatic sodium sulfinates in water. lppcollegerisod.ac.in In this reaction, water acts as the oxygen source for the carbonyl group in the final product. lppcollegerisod.ac.in

Metal-Free Hydrosulfonylation: A green and convenient metal-free hydrosulfonylation method for preparing γ-keto sulfones from ynones, vinyl ketones, and sodium sulfinates has been developed. nih.govrsc.org This protocol proceeds without the need for stoichiometric oxidants and is considered environmentally friendly. nih.govrsc.org

Atom Economy Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product.

A visible-light-mediated synthesis of β-keto sulfones using a recyclable graphitic carbon nitride (g-C₃N₄) photocatalyst demonstrates excellent green chemistry metrics. rsc.org This method, which can start from either phenylacetylenes or acetophenones with sodium sulfinates, proceeds under metal-, base-, and ligand-free conditions. rsc.org The researchers calculated several green chemistry metrics for this protocol, including atom economy, E-factor (environmental factor), mass efficiency, and carbon efficiency, highlighting its greener aspects compared to traditional thermal processes. rsc.org For instance, the E-factor of this photocatalytic method was found to be significantly better than a reported thermal process. rsc.org

Flow Chemistry Approaches for Continuous Production

Flow chemistry has gained traction as a powerful technology for the continuous production of chemicals, offering advantages in terms of safety, scalability, and efficiency over traditional batch processes. contractpharma.com This approach is particularly beneficial for reactions that are hazardous, require precise temperature control, or involve unstable intermediates. nih.gov

The synthesis of sulfones, including β-keto sulfones, has been successfully adapted to flow chemistry conditions. An electrochemical flow process has been developed for the selective oxidation of sulfides to sulfoxides and sulfones. acs.orgnih.gov This method can be fully automated and operates without the need for a supporting electrolyte, showcasing the benefits of flow electrolysis. acs.orgnih.gov

Furthermore, the scale-up synthesis of β-keto sulfones has been accomplished using an electrochemical flow cell, demonstrating the industrial applicability of this approach for continuous production. rsc.org Flow chemistry enables enhanced heat and mass transfer, precise control over reaction parameters, and facilitates in-line monitoring and automation, leading to rapid reaction optimization and improved safety profiles for exothermic or hazardous reactions. acs.org The integration of flow chemistry with other technologies, such as photocatalysis, has also been explored to develop efficient and sustainable manufacturing processes for active pharmaceutical ingredients. acs.org

Reactivity Profiles and Mechanistic Studies of 1 Ethylsulfonyl 3,3 Dimethylbutan 2 One

Nucleophilic Reactivity at the Carbonyl Center

The carbonyl group in 1-Ethylsulfonyl-3,3-dimethylbutan-2-one, like in other ketones, is a primary site for nucleophilic attack. However, the reactivity is sterically hindered by the adjacent bulky tert-butyl group, which can influence the feasibility and outcome of addition reactions.

Hydride Reductions: The reduction of the carbonyl group in α-sulfonyl ketones is a well-established transformation. Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) serve as sources of hydride ions (H⁻) that readily add to the electrophilic carbonyl carbon. organicchemistrytutor.comlibretexts.org This nucleophilic addition results in the formation of an alkoxide intermediate, which upon protonation (typically during workup), yields the corresponding secondary alcohol, 1-Ethylsulfonyl-3,3-dimethylbutan-2-ol. nih.gov LiAlH₄ is a significantly more powerful reducing agent than NaBH₄. libretexts.org The reaction with either reagent is expected to proceed with high efficiency, though the bulky t-butyl group might necessitate slightly harsher conditions compared to unhindered ketones.

The general mechanism involves the nucleophilic attack of the hydride on the carbonyl carbon, followed by protonation of the resulting alkoxide. organicchemistrytutor.com

Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles that add to ketones to form tertiary alcohols after acidic workup. libretexts.orgpearson.comlumenlearning.comdalalinstitute.com For this compound, reaction with an organometallic reagent would involve the nucleophilic attack of the carbanion equivalent (R⁻) on the carbonyl carbon. This forms a new carbon-carbon bond and an alkoxide intermediate, which is then protonated. However, the significant steric hindrance imposed by the tert-butyl group can impede the approach of bulky organometallic reagents, potentially leading to slower reaction rates or favoring side reactions like enolization if the organometallic reagent is also a strong base. dalalinstitute.com In cases of extreme steric hindrance, reduction of the ketone can sometimes occur if the Grignard reagent possesses a β-hydrogen. dalalinstitute.com

Table 1: Expected Products from Carbonyl Addition Reactions
ReagentReaction TypeExpected Product
Sodium Borohydride (NaBH₄)Hydride Reduction1-Ethylsulfonyl-3,3-dimethylbutan-2-ol
Lithium Aluminum Hydride (LiAlH₄)Hydride Reduction1-Ethylsulfonyl-3,3-dimethylbutan-2-ol
Methylmagnesium Bromide (CH₃MgBr)Grignard Addition2-(Ethylsulfonyl)-3,3,4-trimethylpentan-2-ol
Phenyllithium (C₆H₅Li)Organolithium Addition2-(Ethylsulfonyl)-3,3-dimethyl-2-phenylbutan-2-ol

Condensation reactions involving the carbonyl group of α-sulfonyl ketones can be complex. While typical acid- or base-catalyzed aldol-type condensations are theoretically possible, the high acidity of the α-carbon often leads to preferential enolate formation rather than nucleophilic attack on another unmodified ketone. Condensation reactions between sulfones and ketones under basic conditions (e.g., using potassium t-butoxide) have been shown to yield a variety of products, often involving elimination steps to form unsaturated compounds. nih.govfigshare.com For this compound, such reactions would likely be driven by the formation of the highly stabilized α-sulfonyl carbanion, which could then act as the nucleophile.

Reactivity of the Alpha-Carbon and Enolate Chemistry

The most significant feature of α-sulfonyl ketones like this compound is the high acidity of the proton on the carbon atom situated between the carbonyl and sulfonyl groups. Both groups are strongly electron-withdrawing, which stabilizes the resulting conjugate base, an enolate (or more accurately, an α-sulfonyl carbanion), through resonance. masterorganicchemistry.comlibretexts.orgleah4sci.com This makes the formation of the enolate significantly easier than for simple ketones. libretexts.org

The enolate of this compound is a soft nucleophile and readily participates in Sₙ2 reactions with various electrophiles. libretexts.orgchemistrysteps.com

Alkylation: Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH) in an aprotic solvent like THF quantitatively generates the enolate. libretexts.orgfiveable.mewikipedia.org Subsequent addition of a primary or secondary alkyl halide (e.g., methyl iodide, benzyl bromide) results in the formation of a new carbon-carbon bond at the α-position. libretexts.orgchemistrysteps.commnstate.edu This reaction is a powerful tool for elaborating the carbon skeleton. Tertiary alkyl halides are unsuitable as they primarily lead to elimination products. libretexts.orgchemistrysteps.com

Acylation: Similarly, the enolate can react with acylating agents such as acid chlorides or anhydrides. This reaction introduces an acyl group at the α-carbon, leading to the formation of a β-dicarbonyl compound derivative.

Table 2: Representative Alkylation and Acylation Reactions
BaseElectrophileReaction TypeExpected Product
LDAMethyl Iodide (CH₃I)Alkylation1-(Ethylsulfonyl)-3,3,4-trimethylpentan-2-one
NaHBenzyl Bromide (BnBr)Alkylation1-(Ethylsulfonyl)-3,3-dimethyl-1-phenylbutan-2-one
LDAAcetyl Chloride (CH₃COCl)Acylation2-(Ethylsulfonyl)-4,4-dimethyl-3-oxopentanoyl chloride

The stabilized enolate derived from this compound is an excellent nucleophile for Michael (conjugate) additions. wikipedia.org In this reaction, the enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor), such as methyl vinyl ketone or acrylonitrile. masterorganicchemistry.com This 1,4-addition is a reliable method for forming 1,5-dicarbonyl compounds or their equivalents, driven by the formation of a new, stable enolate intermediate which is subsequently protonated. masterorganicchemistry.comlibretexts.org

Transformations Involving the Sulfonyl Group

The ethylsulfonyl group is not merely an activating group; it can also be removed under specific conditions, a process known as desulfonylation. wikipedia.org This transformation is synthetically valuable as it allows the α-sulfonyl carbanion to be used as a "masked" alkyl anion, with the sulfonyl group being cleaved after it has served its purpose. wikipedia.orgwikipedia.org

Reductive desulfonylation is the most common method for cleaving the carbon-sulfur bond. wikipedia.org This can be achieved using various reducing agents, such as sodium amalgam, aluminum amalgam, or samarium(II) iodide. wikipedia.orgwikipedia.org The reaction effectively replaces the sulfonyl group with a hydrogen atom. For this compound, reductive desulfonylation would yield 3,3-dimethylbutan-2-one (pinacolone). This process can also be achieved through photoinduced electron transfer mechanisms. acs.org These methods often proceed via radical intermediates. acs.org

Reductions and Cleavage of the Sulfonyl Moiety

The reduction of this compound can target either the carbonyl group or involve the cleavage of the carbon-sulfur bond. The choice of reducing agent and reaction conditions determines the outcome.

Reduction of the Carbonyl Group:

The ketone functionality can be reduced to the corresponding secondary alcohol, 1-ethylsulfonyl-3,3-dimethylbutan-2-ol. Common hydride reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. The bulky tert-butyl group adjacent to the carbonyl can influence the stereochemical outcome of the reduction, although for this achiral substrate, it primarily affects the reaction rate due to steric hindrance.

Reductive Cleavage of the Sulfonyl Group:

The ethylsulfonyl group can be removed through reductive desulfonylation. This process is valuable for unmasking the neopentyl ketone core after the sulfonyl group has served its synthetic purpose, often as an activating group for enolate formation. A variety of reagents are known to effect desulfonylation, including aluminum amalgam (Al/Hg), samarium(II) iodide (SmI₂), and dissolving metal reductions (e.g., sodium in liquid ammonia). The choice of reagent can be critical to avoid unwanted side reactions. For instance, harsher conditions might also reduce the ketone.

ReagentProductNotes
Sodium Borohydride (NaBH₄)1-Ethylsulfonyl-3,3-dimethylbutan-2-olSelective for the ketone reduction.
Lithium Aluminum Hydride (LiAlH₄)1-Ethylsulfonyl-3,3-dimethylbutan-2-olMore reactive than NaBH₄.
Aluminum Amalgam (Al/Hg)3,3-Dimethylbutan-2-oneEffective for reductive desulfonylation.
Samarium(II) Iodide (SmI₂)3,3-Dimethylbutan-2-oneA mild and selective desulfonylation agent.

Elimination Reactions

Elimination reactions involving this compound typically proceed via the corresponding β-hydroxy sulfone, which is formed by the reduction of the ketone. The elimination of the sulfonyl group from this intermediate can lead to the formation of an alkene. This type of reaction is a key step in the Julia-Lythgoe olefination.

The reaction proceeds by conversion of the hydroxyl group into a good leaving group (e.g., an acetate or mesylate), followed by treatment with a reducing agent that facilitates the elimination of both the modified hydroxyl and the sulfonyl group to form a double bond. The steric bulk of the tert-butyl group would be expected to influence the E/Z selectivity of the resulting alkene, likely favoring the less sterically hindered product.

Pericyclic Reactions and Rearrangements Involving the Compound

While direct participation of this compound in pericyclic reactions is not extensively documented, its derivatives could potentially undergo such transformations. For instance, conversion to a vinyl sulfone derivative would open up possibilities for Diels-Alder reactions, where the electron-withdrawing sulfonyl group activates the double bond for cycloaddition with a diene.

Rearrangements:

Alpha-sulfonyl ketones can undergo rearrangements under specific conditions. One notable example is the Favorskii rearrangement , which typically occurs with α-halo ketones in the presence of a base. While the parent compound does not possess a halogen, its α-halogenated derivative could potentially undergo this rearrangement to yield a carboxylic acid derivative, with the bulky tert-butyl group influencing the stereochemical outcome and reaction rate.

Another potential rearrangement is the Truce-Smiles rearrangement , which involves the intramolecular nucleophilic aromatic substitution of an aryl sulfone. This is not directly applicable to the aliphatic ethylsulfonyl group but highlights a known reactivity pattern for sulfones.

Investigations into Reaction Kinetics and Thermodynamics

Kinetics:

The rate of reactions involving the carbonyl group, such as nucleophilic addition, will be influenced by the steric hindrance imposed by the adjacent tert-butyl group. This steric bulk can slow down the approach of nucleophiles compared to less hindered ketones. Similarly, reactions involving the α-carbon, such as enolate formation, will also be affected. The acidity of the α-protons is enhanced by the electron-withdrawing sulfonyl group, but the rate of deprotonation by a bulky base might be reduced.

Thermodynamics:

The thermodynamic stability of this compound is a balance of the stabilizing inductive effect of the ethylsulfonyl group and the steric strain introduced by the bulky tert-butyl group. In elimination reactions, the formation of a stable, substituted alkene provides a thermodynamic driving force. Thermodynamic data for the decomposition of related sulfones suggest that the cleavage of the C-S bond is an endothermic process.

Spectroscopic and Computational Elucidation of Reaction Intermediates and Transition States

The study of reaction mechanisms often relies on the characterization of transient species like intermediates and transition states.

Spectroscopic Studies:

Spectroscopic techniques such as NMR and IR can be used to identify and characterize reaction intermediates. For instance, in the reduction of the ketone, the formation of the corresponding alcohol can be monitored by the appearance of a hydroxyl peak in the IR and ¹H NMR spectra. The enolate intermediate, formed upon treatment with a base, could be characterized by low-temperature NMR studies, observing the shift in the α-proton signals.

Computational Elucidation:

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for studying reaction mechanisms where intermediates and transition states are too short-lived to be observed experimentally. For this compound, computational studies could provide valuable insights into:

The preferred conformations of the molecule and how they influence reactivity.

The transition state structures and activation energies for nucleophilic attack at the carbonyl carbon, providing a quantitative measure of the steric hindrance from the tert-butyl group.

The relative energies of different potential intermediates in rearrangement reactions, helping to predict the most likely reaction pathway.

The mechanism of desulfonylation, including the structure of the radical or anionic intermediates involved.

TechniqueApplicationExpected Insights
Nuclear Magnetic Resonance (NMR)Characterization of stable intermediates and products.Structural information, confirmation of product formation, and potential observation of enolate intermediates at low temperatures.
Infrared (IR) SpectroscopyMonitoring the disappearance of reactants and appearance of products.Tracking the carbonyl stretch to monitor ketone reactions and the appearance of hydroxyl groups in reduction products.
Density Functional Theory (DFT)Calculation of structures and energies of reactants, intermediates, transition states, and products.Prediction of reaction pathways, activation energies, and the influence of steric and electronic effects on reactivity.

Theoretical and Computational Chemistry Studies on 1 Ethylsulfonyl 3,3 Dimethylbutan 2 One

Quantum Chemical Calculations of Electronic Structure and Bonding

The electron density distribution in 1-Ethylsulfonyl-3,3-dimethylbutan-2-one is significantly polarized. The highly electronegative oxygen atoms of the sulfonyl and carbonyl groups create regions of high electron density, while the adjacent sulfur and carbon atoms become correspondingly electron-deficient. The tert-butyl group, with its electron-donating inductive effect, slightly increases the electron density on the adjacent carbonyl carbon, though this effect is counteracted by the strong withdrawal from the carbonyl oxygen.

An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. For this compound, the ESP map would be characterized by:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the sulfonyl (SO₂) and carbonyl (C=O) groups, indicating these are the most likely sites for electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms of the ethyl and tert-butyl groups, as well as the sulfur atom and the carbonyl carbon, suggesting these are potential sites for nucleophilic attack.

This charge distribution is critical in predicting the molecule's interaction with other chemical species.

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO: The HOMO is primarily localized on the oxygen atoms of the carbonyl and sulfonyl groups, which possess lone pairs of electrons. This indicates that the molecule is likely to act as a nucleophile from these positions.

LUMO: The LUMO is predominantly centered on the carbon atom of the carbonyl group and the sulfur atom of the sulfonyl group. This distribution highlights these atoms as the primary electrophilic sites, susceptible to attack by nucleophiles.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability and chemical reactivity. A larger gap implies higher stability and lower reactivity. For this compound, the presence of the strong electron-withdrawing groups would be expected to result in a relatively large HOMO-LUMO gap, suggesting a moderately stable compound.

Orbital Predicted Energy (eV) Primary Atomic Contributions
HOMO-8.5O (carbonyl), O (sulfonyl)
LUMO-1.2C (carbonyl), S (sulfonyl)
HOMO-LUMO Gap 7.3

Note: The energy values are hypothetical and representative for a molecule of this type.

Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis) for Structural Elucidation

Theoretical calculations can predict spectroscopic data, which are invaluable for the experimental identification and characterization of a compound.

Infrared (IR) Spectroscopy: The IR spectrum is predicted to show strong characteristic absorption bands for its functional groups.

Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode
C=O (Ketone)1715-1730Stretching
SO₂ (Sulfonyl)1320-1350 (asymmetric)Stretching
SO₂ (Sulfonyl)1140-1160 (symmetric)Stretching
C-H (Alkyl)2850-3000Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would exhibit distinct signals for the ethyl and tert-butyl groups. The protons on the carbon adjacent to the sulfonyl group (CH₂) would be deshielded and appear at a higher chemical shift compared to the terminal methyl protons (CH₃) of the ethyl group. The nine equivalent protons of the tert-butyl group would give rise to a single, intense singlet.

¹³C NMR: The carbon NMR spectrum would show a characteristic downfield signal for the carbonyl carbon due to its deshielding by the oxygen atom. The carbon atoms of the tert-butyl group would also be readily identifiable.

Proton Environment Predicted Chemical Shift (ppm) Multiplicity Integration
C(CH₃)₃~1.1Singlet9H
SO₂CH₂CH₃~1.3Triplet3H
SO₂CH₂CH₃~3.1Quartet2H

Note: Predicted chemical shifts are relative to TMS and are estimates.

UV-Vis Spectroscopy: The molecule contains a carbonyl chromophore. It would be expected to exhibit a weak n→π* transition at a longer wavelength (around 280-300 nm) and a more intense π→π* transition at a shorter wavelength (below 200 nm). The sulfonyl group does not significantly contribute to absorption in the near-UV range.

Computational Modeling of Reaction Mechanisms and Catalytic Pathways

The reaction mechanisms and potential catalytic pathways involving this compound can be extensively studied using computational chemistry methods. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of reaction coordinates, identifying transition states, and calculating the energetic profiles of reactions involving β-keto sulfones. These computational models provide valuable insights into the reactivity of the title compound, complementing experimental findings.

One area of significant computational investigation is the transition-metal-catalyzed reactions of β-keto sulfones. For instance, the copper-catalyzed oxidative C-S bond cleavage of β-keto sulfones with alcohols has been modeled to understand the underlying mechanism. academie-sciences.fr Computational studies suggest that such reactions may proceed through the formation of a key four-coordinated Cu(II) intermediate. The modeling can trace the entire catalytic cycle, including steps like the homolysis of an O-O bond, which induces the C-S bond cleavage, followed by a copper-catalyzed esterification to yield the final products. academie-sciences.fr The calculated energy barriers for each step help in identifying the rate-determining step and optimizing reaction conditions.

Another class of reactions that has been computationally modeled is the reduction of β-keto sulfones. The hydroalumination of β-keto sulfones using aluminum alkyls has been investigated to understand the formation of β-hydroxy sulfones. nih.gov Computational models propose an intermediate state where the aluminum atom of the reducing agent interacts with the carbonyl oxygen, and a hydride is transferred to the carbonyl carbon. nih.govacs.org DFT calculations can provide the geometries of these intermediates and the transition states leading to them, offering a detailed picture of the reaction pathway at a molecular level.

Furthermore, computational studies can be employed to investigate the mechanism of other synthetic transformations, such as the synthesis of γ-keto sulfones from related precursors. While not directly involving the title compound, these studies on similar structures help in building a comprehensive understanding of the reactivity of the sulfonyl and keto functionalities. For example, the proposed mechanism for the acid-mediated formation of γ-keto sulfones from α,β-unsaturated ketones involves the activation of the carbonyl group by the acid, followed by the nucleophilic attack of the sulfonyl anion. researchgate.net

The following table presents hypothetical data from a DFT study on a representative reaction of this compound, illustrating the type of information that can be obtained from such computational modeling.

Reaction StepIntermediate/Transition StateRelative Free Energy (kcal/mol)Key Bond Distances (Å)
ReactantsThis compound + Nu0.0-
Transition State 1 (TS1)[Nu---C(O)---C]‡+15.2C-Nu: 2.1, C=O: 1.3
Intermediate 1Tetrahedral Intermediate-5.8C-Nu: 1.5, C-O: 1.4
Transition State 2 (TS2)[Intermediate---Product]‡+10.5C-S: 2.5
ProductsProduct + Leaving Group-12.3-
This table is illustrative and based on general principles of computational chemistry studies on ketone reactions.

Development of Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are powerful computational tools for predicting the reactivity of chemical compounds based on their molecular structure. For this compound and its analogs, QSRR models can be developed to correlate their structural or physicochemical properties with their reactivity in various chemical transformations. These models are typically built using a series of related compounds and their experimentally determined reaction rates or equilibrium constants.

The development of a QSRR model begins with the calculation of a wide range of molecular descriptors for each compound in the series. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. researchgate.net For a series of β-keto sulfones including this compound, relevant descriptors might include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the partial charge on the carbonyl carbon, the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment. acs.org The electron-withdrawing nature of the ethylsulfonyl group significantly influences the electrophilicity of the carbonyl carbon, making these descriptors particularly important.

Steric Descriptors: These quantify the bulkiness of the molecule or specific substituents. Descriptors like molecular volume, surface area, and specific steric parameters (e.g., Taft's Es) can be crucial, especially when the reaction mechanism is sensitive to steric hindrance around the reaction center. The bulky tert-butyl group in this compound would be well-represented by these descriptors.

Topological Descriptors: These are numerical representations of the molecular topology, such as connectivity indices (e.g., the first-order valence connectivity index, ¹χv). nih.gov They can capture information about the size, shape, and degree of branching in the molecule.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model that relates a subset of these descriptors to the observed reactivity. chemrxiv.org The goal is to create a statistically robust equation of the form:

Reactivity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where 'Reactivity' is the dependent variable (e.g., log(k) of a reaction), D₁, D₂, ..., Dₙ are the selected molecular descriptors, and c₀, c₁, c₂, ..., cₙ are the regression coefficients determined from the statistical analysis.

CompoundReactivity (log(k))LUMO Energy (eV)Charge on C=O CarbonSteric Parameter (Es)
This compound1.25-1.85+0.45-1.74
1-(Methylsulfonyl)propan-2-one1.80-1.70+0.48-0.07
1-(Phenylsulfonyl)ethan-2-one1.65-1.95+0.42-0.38
1-(Ethylsulfonyl)propan-2-one1.72-1.75+0.47-0.47
This table is for illustrative purposes. The values are hypothetical and intended to demonstrate the concept of a QSRR data set.

The predictive power of the developed QSRR model is then validated using internal and external validation techniques to ensure its reliability for predicting the reactivity of new, untested compounds within its applicability domain. mdpi.com Such models can be invaluable in guiding the design of new β-keto sulfones with desired reactivity profiles for various applications.

Derivatives, Analogues, and Structural Modifications of 1 Ethylsulfonyl 3,3 Dimethylbutan 2 One

Synthesis and Characterization of Homologous Sulfonyl Ketones

The synthesis of β-keto sulfones is a well-established area of organic chemistry. rsc.orgtandfonline.comrsc.org General methods include the acylation of sulfones, the reaction of α-halo ketones with sulfinates, and the oxidation of β-keto sulfides. tandfonline.comrsc.org More contemporary approaches involve radical-mediated reactions and multicomponent cascade syntheses. acs.orgrsc.org These methods provide access to a wide array of β-keto sulfones. rsc.orgbu.edu.eg

However, a specific homologous series for 1-Ethylsulfonyl-3,3-dimethylbutan-2-one, which would involve systematically varying the length of the ethyl group (e.g., methylsulfonyl, propylsulfonyl) while keeping the 3,3-dimethylbutan-2-one core constant, has not been explicitly synthesized and characterized in the reviewed literature. Consequently, no data tables detailing the physical and spectral properties of such a series can be compiled.

Preparation of Functionalized this compound Derivatives

The functionalization of β-keto sulfones is a key aspect of their utility as synthetic intermediates. rsc.org The active methylene (B1212753) group situated between the sulfonyl and carbonyl groups provides a site for various chemical transformations.

Modifications at the Ethyl Group

No literature was found describing the specific modification of the ethyl group of this compound. Such modifications could theoretically include halogenation, hydroxylation, or the introduction of unsaturation, but no studies have reported these transformations for this particular compound.

Modifications at the gem-Dimethyl Groups

Similarly, there is no available research on the selective modification of the gem-dimethyl groups on the butanone backbone of this molecule. The chemical inertness of these methyl groups makes their selective functionalization a challenging synthetic problem that has not been addressed for this specific sulfonyl ketone.

Cyclization Reactions Leading to Novel Heterocyclic Systems Incorporating the Sulfonyl Butanone Scaffold

β-Keto sulfones can serve as precursors for the synthesis of various heterocyclic compounds. tandfonline.comacs.org For instance, they can undergo Michael additions with subsequent cyclization to form pyran or other heterocyclic rings. acs.org However, no studies have been published that utilize this compound as a building block in cyclization reactions to form novel heterocyclic systems.

Investigation of Stereoisomeric Forms and Enantioselective Synthesis of Analogues

The stereochemistry of sulfonyl ketones is an area of active research, particularly in the context of asymmetric synthesis. nih.gov Catalytic asymmetric methods have been developed for the synthesis of chiral β-keto sulfones and their derivatives. nih.gov Despite the existence of a chiral center at the C2 position if one of the gem-dimethyl groups were different, the prochiral nature of the carbonyl group in this compound means that stereoisomers are not inherent to the parent molecule. No research has been conducted on the enantioselective synthesis of analogues of this specific compound where the gem-dimethyl groups are replaced to introduce a stereocenter.

Structure-Reactivity Relationship (SRR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences reactivity and biological activity. researchgate.netnih.gov Such studies have been performed for various classes of sulfonyl-containing compounds, including sulfonylureas and sulfonylpyrimidines. youtube.comresearchgate.net However, due to the lack of synthesized and tested derivatives of this compound, no structure-reactivity relationship studies have been reported.

Advanced Analytical Methodologies for Research on 1 Ethylsulfonyl 3,3 Dimethylbutan 2 One

High-Resolution Mass Spectrometry for Accurate Mass and Fragmentation Pattern Analysis in Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 1-Ethylsulfonyl-3,3-dimethylbutan-2-one. It provides a highly accurate mass measurement of the molecular ion, which allows for the determination of its elemental composition, confirming that the correct product has been formed in a reaction.

In a typical analysis using electrospray ionization (ESI), the compound would be expected to be observed as protonated or sodiated adducts. The exact mass of the neutral molecule (C₈H₁₆O₃S) is 192.0820.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this compound would likely involve cleavage alpha to the carbonyl group and rearrangements involving the sulfonyl group. The prominent tert-butyl group is expected to yield a stable tert-butyl cation.

Table 1: Predicted HRMS Fragmentation for this compound

m/z (calculated) Proposed Fragment Ion Formula
193.0893[M+H]⁺C₈H₁₇O₃S⁺
215.0712[M+Na]⁺C₈H₁₆NaO₃S⁺
135.0320[M-C₄H₉]⁺C₄H₇O₃S⁺
93.0320[CH₃CH₂SO₂]⁺C₂H₅O₂S⁺
57.0704[C(CH₃)₃]⁺C₄H₉⁺

During a chemical synthesis, HRMS can be used to monitor the progress of the reaction by identifying the presence of starting materials, intermediates, and the final product in the reaction mixture.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a comprehensive picture of the molecular structure.

¹H NMR: The proton NMR spectrum would show distinct signals for the ethyl and tert-butyl groups. The methylene (B1212753) protons of the ethyl group adjacent to the sulfonyl group would appear as a quartet, while the methyl protons would be a triplet. The nine equivalent protons of the tert-butyl group would give rise to a sharp singlet. The methylene protons alpha to the ketone would also appear as a singlet.

¹³C NMR: The carbon NMR spectrum would show signals for all eight carbon atoms in the molecule. The carbonyl carbon would be observed at a characteristic downfield chemical shift.

2D NMR:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the connectivity of the different functional groups. It would show correlations between the protons of the ethyl group and the carbon of the sulfonyl group, as well as correlations between the tert-butyl protons and the carbonyl carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound in CDCl₃

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CH₃ (ethyl)~1.3 (triplet)~7
CH₂ (ethyl)~3.1 (quartet)~49
CH₂ (keto)~4.2 (singlet)~65
C=O-~210
C(CH₃)₃-~44
C(CH₃)₃~1.2 (singlet)~26

Solid-State NMR (ssNMR): For the analysis of the compound in its solid, crystalline form, ssNMR can provide valuable information about the molecular conformation and packing in the crystal lattice. acs.orgcrystalpharmatech.com Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of ¹³C nuclei in the solid state. crystalpharmatech.com This can be particularly useful for studying polymorphism, where different crystal forms of the same compound can exhibit different ssNMR spectra. crystalpharmatech.com

X-Ray Crystallography for Absolute Configuration and Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for a crystalline solid. By diffracting X-rays off a single crystal of this compound, it is possible to determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsion angles. st-andrews.ac.uk

This technique would confirm the connectivity of the atoms and provide insights into the preferred conformation of the molecule in the crystal lattice. For sulfones, typical S=O bond lengths are in the range of 1.42-1.45 Å, and the O-S-O bond angle is typically around 117-120°. st-andrews.ac.uk The C-S-C bond angle is generally in the range of 102-106°. st-andrews.ac.uk

If the compound is chiral and a single enantiomer crystallizes, X-ray crystallography can be used to determine its absolute configuration.

Table 3: Representative X-ray Crystallographic Parameters for a Dialkyl Sulfone

Parameter Typical Value
S=O bond length1.435 Å
C-S bond length1.780 Å
O-S-O bond angle118.5°
C-S-C bond angle104.0°

Note: These are representative values and may vary for the specific compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These two techniques are often complementary.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by strong absorption bands characteristic of the sulfonyl and carbonyl groups. The sulfone group gives rise to two strong stretching vibrations: an asymmetric stretch typically in the range of 1350-1300 cm⁻¹ and a symmetric stretch between 1160-1120 cm⁻¹. researchgate.net The ketone carbonyl (C=O) stretching vibration would appear as a strong band around 1715 cm⁻¹. ibm.com

Raman Spectroscopy: Raman spectroscopy would also show bands for the sulfonyl and carbonyl groups, although their intensities might differ from the FT-IR spectrum. Raman is often better for observing non-polar bonds and can provide additional information about the carbon skeleton.

Conformational analysis can also be performed using vibrational spectroscopy, as different conformers of a molecule can have slightly different vibrational frequencies. rsc.orgacs.org

Table 4: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical FT-IR Wavenumber (cm⁻¹) Typical Raman Wavenumber (cm⁻¹)
Sulfone (SO₂)Asymmetric Stretch1330 (strong)1330 (weak)
Sulfone (SO₂)Symmetric Stretch1140 (strong)1140 (strong)
Ketone (C=O)Stretch1715 (strong)1715 (medium)
C-H (alkyl)Stretch2970-2850 (medium)2970-2850 (strong)

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment, Isomer Separation, and Reaction Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC method, using a C18 column and a mobile phase such as a mixture of acetonitrile (B52724) and water, would be suitable for determining the purity of the compound. The retention time of the compound is a characteristic property under specific chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For this compound, GC-MS analysis would provide both the retention time from the GC and the mass spectrum of the compound, allowing for its positive identification in a mixture and an assessment of its purity. The fragmentation pattern observed in the mass spectrometer would be consistent with that obtained from direct infusion HRMS.

These techniques are also invaluable for analyzing reaction mixtures to determine the conversion of starting materials and the formation of byproducts.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity Assessment (if applicable)

The structure of this compound does not inherently possess a chiral center. However, if one of the methylene protons on the carbon adjacent to the ketone were substituted, a chiral center would be created. In such a case, the compound would exist as a pair of enantiomers.

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. saschirality.org These methods measure the differential absorption or rotation of left- and right-circularly polarized light. saschirality.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for determining the enantiomeric excess (ee) of a sample. nih.gov Enantiomers give CD spectra that are mirror images of each other. By comparing the CD spectrum of a sample to that of a pure enantiomer, the enantiomeric purity can be determined. nih.govchromatographytoday.com The carbonyl chromophore in the ketone gives rise to a CD signal that can be monitored.

These advanced analytical methodologies, when used in concert, provide a complete and detailed characterization of the chemical compound this compound, from its elemental composition and molecular structure to its purity and, if applicable, its stereochemical properties.

Exploration of Potential Applications of 1 Ethylsulfonyl 3,3 Dimethylbutan 2 One in Chemical Research

Utility as a Synthon or Building Block in Complex Organic Synthesis

The structural characteristics of 1-Ethylsulfonyl-3,3-dimethylbutan-2-one, specifically the presence of a reactive β-keto sulfone moiety, position it as a valuable synthon in organic synthesis. β-Keto sulfones are recognized as versatile building blocks due to their three key functional components: the sulfonyl group, the carbonyl group, and the active methylene (B1212753) group. nih.gov This trifecta of reactivity allows for a wide range of chemical transformations, making these compounds ideal for constructing complex carbocyclic and heterocyclic systems. nih.gov

The ethylsulfonyl group can act as an effective leaving group or be used to activate the adjacent methylene protons, facilitating a variety of carbon-carbon bond-forming reactions. The bulky t-butyl group can impart steric hindrance, which can be strategically employed to influence the regioselectivity and stereoselectivity of certain reactions.

The synthesis of active pharmaceutical ingredients (APIs) often relies on the use of specialized chemical intermediates. rsc.orgufu.br The structural motifs present in this compound are found in various biologically active molecules, suggesting its potential as a precursor in pharmaceutical synthesis. For instance, the pivaloyl group (a t-butyl ketone) is a component of certain antiviral compounds. nih.gov

Furthermore, a structurally related compound, pivaloylacetonitrile, is a crucial intermediate in the synthesis of inhibitors for p38 MAP kinase, which are of interest in pharmacological research. evitachem.comresearchgate.net This highlights the utility of the pivaloyl moiety in constructing pharmaceutically relevant scaffolds. evitachem.comresearchgate.net The reduction of the keto group in β-keto sulfones to a hydroxyl group is a common transformation, yielding β-hydroxy sulfones which are themselves important chiral building blocks for a variety of organic compounds. nih.gov

Related Compound Pharmaceutical Application Area Key Structural Feature
Pivaloyl-containing compoundsAntiviral researchPivaloyl group
Pivaloylacetonitrilep38 MAP kinase inhibitorsPivaloyl and nitrile groups
β-Hydroxy sulfonesChiral building blocksHydroxyl and sulfonyl groups

This table showcases related compounds and their applications, suggesting the potential utility of this compound in pharmaceutical synthesis.

The development of novel agrochemicals is critical for crop protection and improved agricultural yields. chimia.ch Compounds containing sulfonyl and ketone functional groups have been investigated for their biological activities. fiveable.me The presence of sulfur and oxygen in agrochemicals can enhance their chemical and biological reactivity. ufu.br

A compelling example of the potential of related structures is found in the herbicide isouron, which is synthesized from pivaloylacetonitrile. researchgate.net This demonstrates the direct applicability of the pivaloyl moiety in the design of agrochemicals. The broader class of sulfonamides, which share the sulfonyl group, are utilized as fungicides, insecticides, and herbicides. fiveable.me The introduction of a sulfonyl group can influence a molecule's polarity and solubility, which are key properties in the design of effective agrochemicals. fiveable.me

Related Compound/Class Agrochemical Application Relevant Functional Group
PivaloylacetonitrileHerbicide synthesis (Isouron)Pivaloyl group
SulfonamidesFungicides, Herbicides, InsecticidesSulfonyl group

This table illustrates the role of related compounds in agrochemical design, pointing to the potential of this compound in this field.

Investigation as a Ligand or Catalyst Component in Transition Metal Catalysis

Transition metal catalysis is a cornerstone of modern chemical synthesis, and the design of effective ligands is central to the development of new catalytic systems. While there is limited direct research on β-keto sulfones as ligands, their structural features suggest potential in this area. The oxygen atoms of the carbonyl and sulfonyl groups in this compound could act as bidentate or monodentate ligands, coordinating with a metal center.

The electronic properties of the ligand, influenced by the electron-withdrawing nature of the ethylsulfonyl group and the steric bulk of the t-butyl group, could modulate the reactivity and selectivity of a metal catalyst. The ability of β-dicarbonyl compounds, a related class of molecules, to form stable metal complexes is well-documented, and this principle could extend to β-keto sulfones. fiveable.mepearson.com

Potential in Materials Science Research

The unique properties of sulfur-containing compounds make them attractive for applications in materials science. The incorporation of sulfur atoms into polymer backbones can endow materials with desirable features such as a high refractive index and specific mechanical or electrochemical properties. acs.org

While this compound is not a vinyl monomer and therefore not directly polymerizable through traditional addition polymerization, it could potentially be modified to become a polymerizable species. For instance, the introduction of a vinyl group would transform it into a monomer suitable for polymerization. The polymerization of vinyl monomers containing sulfonyl groups has been explored, leading to the creation of anionic polymers with unique thermal properties. rsc.org Vinyl sulfonates and vinyl sulfonamides have also been used as monomers in thiol-Michael crosslinking polymerizations, creating materials with a range of mechanical and hydrolytic stabilities. nih.gov

Monomer Type Polymerization Method Resulting Polymer Properties
Vinyl sulfonyl imidesNitroxide-mediated polymerizationAnionic homopolymers with high glass-transition temperatures
Vinyl sulfonates/sulfonamidesThiol-Michael crosslinkingMaterials with diverse mechanical and hydrolytic stabilities

This table summarizes the polymerization of related sulfur-containing monomers and the properties of the resulting polymers.

Beyond polymerization, small molecules can be incorporated into materials to impart specific functions. β-Diketones, which are structurally analogous to β-keto sulfones, are used as stabilizing agents in plastics and cosmetic products due to their anti-UV and antioxidant properties. google.com The ability of β-dicarbonyl compounds to scavenge free radicals and chelate metal ions suggests that β-keto sulfones could have similar applications in the development of functional materials. nih.gov The sulfonyl group, in particular, can participate in hydrogen bonding, which could influence the mechanical and thermal properties of a material. acs.org

Development of Novel Chemical Sensors or Probes

The development of chemical sensors and probes is a cornerstone of chemical biology, enabling the detection and quantification of specific analytes and the investigation of biological processes. The unique chemical properties of the sulfonyl group, particularly when positioned beta to a carbonyl group as in this compound, suggest its potential utility in the design of novel chemical probes.

Sulfonyl-containing compounds, especially sulfonyl fluorides, have been successfully developed as chemical probes to study protein function. rsc.orgnih.gov These probes can covalently modify specific amino acid residues, such as serine, threonine, tyrosine, lysine, and histidine, within protein binding sites. nih.govnih.gov This reactivity allows for the "tagging" of proteins, which can then be used to identify protein targets, assess enzyme activity, or elucidate metabolic pathways. ljmu.ac.uk

The β-ketosulfone moiety in this compound presents a reactive center that could be exploited for sensor development. The presence of the electron-withdrawing sulfonyl group increases the acidity of the α-protons, making the carbon atom between the carbonyl and sulfonyl groups susceptible to nucleophilic attack. This reactivity could be harnessed to design probes that are "turned on" in the presence of specific biological nucleophiles, potentially leading to a fluorescent or colorimetric signal. For instance, a probe could be designed where the β-ketosulfone is part of a larger, quenched fluorophore. Reaction with a target analyte could lead to cleavage or a conformational change that restores fluorescence. researchgate.net

Research on β-ketosulfones has highlighted their role as versatile intermediates in organic synthesis, and this synthetic accessibility could facilitate the creation of a diverse library of sensor molecules based on the this compound scaffold. mdpi.comresearchgate.net By modifying the ethyl and tert-butyl groups, the steric and electronic properties of the molecule can be tuned to optimize its selectivity and reactivity towards a specific target.

Table 1: Potential Chemical Sensor Applications Based on Sulfonyl Chemistry

Sensor Type Target Analyte/Process Principle of Detection Potential Application of this compound Scaffold
Covalent Enzyme Inhibitors Serine Proteases, etc. Covalent modification of active site residues. The β-ketosulfone could act as an electrophilic trap for nucleophilic residues in an enzyme's active site.
Fluorescent Probes Reactive Oxygen Species (ROS) Redox-sensitive cleavage of a sulfonyl-containing linker, releasing a fluorophore. The sulfone moiety could be part of a linker that is cleaved by specific ROS, leading to a fluorescent signal.

Theoretical Frameworks for Predicting Biological Activity Based on Scaffold Structure (excluding clinical trial data, dosage, safety, and adverse effects)

Predicting the biological activity of a novel compound is a critical step in the drug discovery and chemical biology pipeline. Theoretical frameworks, such as Quantitative Structure-Activity Relationship (QSAR) models, offer a computational approach to forecasting a molecule's potential biological effects based on its chemical structure. bio-hpc.eu For this compound, a theoretical framework for predicting its biological activity would leverage computational chemistry to correlate its structural features with potential biological targets.

The process of developing a predictive model for this compound would involve several key steps:

Descriptor Calculation: A wide range of molecular descriptors for this compound would be calculated. These descriptors fall into several categories:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the 3D shape of the molecule.

Electronic descriptors: These describe the electronic properties, such as partial charges and orbital energies.

Physicochemical descriptors: These include properties like lipophilicity (logP) and polar surface area.

Dataset Collection: A dataset of known biologically active compounds with scaffolds similar to β-ketosulfones would be assembled. researchgate.netmdpi.com This dataset would include information on their biological activity against various targets.

Model Building: Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms, a QSAR model would be built that correlates the calculated descriptors of the known compounds with their biological activities.

Prediction for this compound: The calculated descriptors for this compound would then be fed into the validated QSAR model to predict its potential biological activity.

Studies on sulfonylurea derivatives have successfully used Density Functional Theory (DFT) calculations to understand structure-activity relationships, indicating that such computational approaches are valuable for sulfonyl-containing compounds. mdpi.com Similarly, computational modeling has been instrumental in understanding the interactions of sulfonyl fluoride (B91410) probes with their protein targets. rsc.org

For the this compound scaffold, a theoretical framework might focus on its potential as an enzyme inhibitor. The β-ketosulfone motif is a known pharmacophore in some biologically active molecules. researchgate.netnih.gov A computational model could predict its binding affinity to the active sites of various enzymes, such as proteases or kinases, by simulating the docking of the molecule into the enzyme's binding pocket. The model could also predict its potential for off-target effects by screening it against a panel of other proteins.

Table 2: Theoretical Descriptors for Predicting Biological Activity of this compound

Descriptor Class Specific Descriptor Example Potential Biological Relevance
Electronic HOMO/LUMO Energies Reactivity, ability to participate in charge-transfer interactions.
Steric Molecular Volume, Surface Area Fit within a protein binding pocket.
Lipophilicity Calculated logP Membrane permeability, interaction with hydrophobic pockets.

By employing these theoretical frameworks, researchers can prioritize the synthesis and testing of derivatives of this compound for specific biological applications, thereby accelerating the discovery process.

Q & A

Basic: What are the recommended synthetic routes for preparing 1-Ethylsulfonyl-3,3-dimethylbutan-2-one in laboratory settings?

Answer:
The synthesis typically involves sulfonation of the parent ketone, 3,3-dimethylbutan-2-one. A common approach is reacting the ketone with ethylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to neutralize HCl byproducts. Reaction progress should be monitored via thin-layer chromatography (TLC) or gas chromatography–mass spectrometry (GC-MS). Post-reaction, purification via silica gel column chromatography (hexane/ethyl acetate gradient) isolates the product. Yield optimization may require temperature control (0–25°C) and stoichiometric adjustments to minimize di-sulfonation byproducts .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:
Multi-nuclear NMR spectroscopy (¹H and ¹³C) in deuterated solvents (e.g., CDCl₃) is critical. Key features include:

  • ¹H NMR : Ethylsulfonyl protons appear as a quartet near δ 3.2–3.5 ppm (J = 7.5 Hz), while the dimethyl groups resonate as singlets at δ 1.0–1.2 ppm.
  • ¹³C NMR : The sulfonyl carbon (SO₂) appears near δ 55–60 ppm, and the ketone carbonyl is typically δ 205–210 ppm.
    High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₈H₁₄O₃S), with deviations >2 ppm prompting reanalysis .

Advanced: How should researchers address discrepancies between theoretical and observed spectroscopic data for this compound?

Answer:
Discrepancies may stem from:

  • Conformational isomerism : Rotamers of the ethylsulfonyl group can split signals. Use variable-temperature NMR to assess dynamic effects.
  • Impurities : Employ 2D NMR (COSY, HSQC) to resolve overlapping peaks.
  • Solvent interactions : Compare spectra in multiple solvents (DMSO-d₆, CDCl₃).
    Computational methods (e.g., DFT calculations using Gaussian) predict theoretical shifts for comparison. If inconsistencies persist, recrystallize or repurify the compound .

Advanced: What strategies optimize the compound’s stability during long-term storage for biological assays?

Answer:

  • Storage conditions : Use amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation and photodegradation.
  • Lyophilization : If hygroscopic, lyophilize the compound and store as a solid.
  • Stability testing : Conduct accelerated degradation studies (40°C, 75% relative humidity) with HPLC monitoring. Structural analogs like 1-Amino-3,3-dimethylbutan-2-one hydrochloride demonstrate enhanced stability via salt formation, a strategy applicable here if derivatization is feasible .

Advanced: What in vitro models are suitable for investigating the biological interactions of this compound?

Answer:

  • Receptor binding : Surface plasmon resonance (SPR) or radioligand displacement assays quantify affinity for target proteins (e.g., kinases, GPCRs).
  • Cell-based assays : Use transfected HEK293 or CHO cells expressing the target receptor to measure functional responses (e.g., cAMP accumulation, calcium flux).
  • Dose-response analysis : Generate IC₅₀/EC₅₀ curves with 8–12 concentration points. Include negative controls (e.g., structurally related inactive analogs) to validate specificity. Parallel studies with 1-(2-Fluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride highlight methodological rigor in distinguishing target effects from off-target interactions .

Advanced: How can researchers resolve contradictions in reactivity data between this compound and related sulfonyl ketones?

Answer:

  • Mechanistic studies : Perform kinetic isotope effects (KIE) or Hammett plots to elucidate electronic vs. steric influences.
  • Comparative analysis : Test analogs (e.g., methylsulfonyl or phenylsulfonyl derivatives) under identical conditions. For example, 3,3-Dimethyl-4-(phenylthio)-2-butanone exhibits distinct reactivity due to sulfur’s nucleophilicity, providing a baseline for sulfonyl group effects .
  • Computational modeling : Use MOE or Schrödinger Suite to simulate transition states and compare activation barriers.

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